molecular formula C30H26N2O6S B2448279 2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 452089-57-5

2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2448279
CAS No.: 452089-57-5
M. Wt: 542.61
InChI Key: KWSOJBJPKMHGDL-UHFFFAOYSA-N
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Description

2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its intricate structure, which includes an indoline moiety, a sulfonyl group, and a benzoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indoline Moiety: The indoline moiety can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrobenzaldehyde, with an amine under reducing conditions.

    Sulfonylation: The indoline derivative is then subjected to sulfonylation using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.

    Coupling with Dimethoxyphenethylamine: The sulfonylated indoline is coupled with 4,5-dimethoxyphenethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired intermediate.

    Cyclization to Form the Isoquinoline Core: The final step involves cyclization of the intermediate to form the benzoisoquinoline core. This can be achieved through a Pictet-Spengler reaction, where the intermediate is treated with a suitable aldehyde in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for certain steps, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. The presence of the indoline moiety and the sulfonyl group enhances its potential as a therapeutic agent compared to other isoquinoline derivatives .

Properties

IUPAC Name

2-[2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O6S/c1-37-25-17-21(13-15-31-29(33)22-10-5-8-20-9-6-11-23(28(20)22)30(31)34)27(18-26(25)38-2)39(35,36)32-16-14-19-7-3-4-12-24(19)32/h3-12,17-18H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSOJBJPKMHGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)N5CCC6=CC=CC=C65)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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